甲磺酸癸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

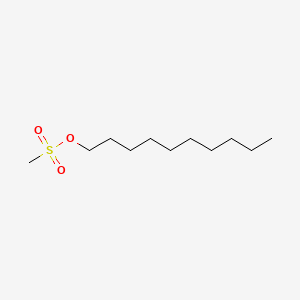

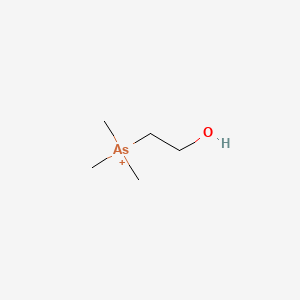

Methanesulfonic acid decyl ester (MSA-DE) is a chemical compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and laboratory experiments. This compound is an ester of methanesulfonic acid, a strong acid that is used in a wide range of industrial and research applications. MSA-DE is a versatile compound that can be used as a catalyst, an inhibitor, or a reagent in various scientific experiments.

科学研究应用

催化和酯化

- 甲磺酸铜已被用作羧酸与醇酯化反应中有效的均相-非均相催化剂。它的回收和再利用性优于传统的路易斯酸催化剂 (Heng Jiang,2005)。

- 一种使用负载在氧化铝上的甲磺酸作为催化剂的有效微波辅助酯化工艺,突出了合成酯的快速、高产和环保方法 (L. Fabián 等,2014)。

- 基于 1,3-二烷基咪唑鎓甲磺酸的离子液体已被证明作为可重复使用的反应介质,在氟离子催化的羧酸与烷基卤化物的酯化反应中是有效的。这种方法因其温和的条件和绿色化学方面而备受关注 (L. Brinchi 等,2003)。

化学合成

- 使用由甲磺酰氯和醇制备的甲磺酸酯对 N-Boc 保护的氨基酸进行酯化方法的研究。该方法条件温和,无副反应,消耗量低,产率高,有利于合成 N-Boc 保护的氨基酸酯 (Meng Qingguo 等,2005)。

- 甲磺酸催化的葡萄糖和木糖混合物转化为乙酰丙酸和糠醛等有价值的化学物质,证明了 MSA 作为硫酸的合适替代品,最大限度地减少了与矿酸催化剂相关的腐蚀和处置问题 (D. Rackemann 等,2014)。

环境和安全方面

- 通过衍生化和反应顶空气相色谱法测定极性烷基化剂(包括甲磺酸酯)的研究,解决了检测药物中潜在的遗传毒性杂质的灵敏分析方法的需求 (Christopher R. Lee 等,2003)。

安全和危害

Methanesulfonic acid decyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

未来方向

作用机制

Target of Action

Methanesulfonic acid decyl ester, also known as decyl methanesulfonate, is a derivative of methanesulfonic acid (MSA). MSA is a strong acid and has been extensively utilized as a Brønsted acid catalyst for esterification or alkylation reactions . Therefore, the primary targets of decyl methanesulfonate are likely to be the reactants in these types of reactions.

Mode of Action

The mode of action of decyl methanesulfonate is likely to be similar to that of MSA. As a strong acid, it can donate a proton to a reactant in an esterification or alkylation reaction, thereby catalyzing the reaction . The exact interaction between decyl methanesulfonate and its targets would depend on the specific reaction conditions and reactants.

Biochemical Pathways

Decyl methanesulfonate, as a derivative of MSA, may affect similar biochemical pathways. MSA is known to be involved in various chemical reactions, including esterification, alkylation, and metal recovery . The exact pathways affected by decyl methanesulfonate would depend on the specific context in which it is used.

Result of Action

The result of decyl methanesulfonate’s action would be the catalysis of the chemical reactions it is involved in. This could include the formation of new compounds in esterification or alkylation reactions . The exact molecular and cellular effects would depend on the specific reactions and conditions.

Action Environment

The action of decyl methanesulfonate is likely to be influenced by various environmental factors. These could include the pH of the solution it is in, the presence of other substances, and the temperature and pressure conditions . These factors could affect the compound’s stability, reactivity, and efficacy.

属性

IUPAC Name |

decyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHOUEDRPDQZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)